ETHYL 2-(3-BENZAMIDOBENZAMIDO)BENZOATE
Overview
Description
Ethyl 2-(3-benzamidobenzamido)benzoate: is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is characterized by its complex structure, which includes benzamide groups attached to a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(3-benzamidobenzamido)benzoate typically involves the esterification of benzoic acid derivatives. One common method includes the reaction of benzoic acid with ethanol in the presence of an acid catalyst . Another method involves the use of sodium benzoate and chloroethanes under specific temperature and pressure conditions .
Industrial Production Methods: Industrial production often employs modified clay as a solid acid catalyst to improve the conversion rate and minimize environmental impact . This method avoids the use of strong inorganic acids like sulfuric acid, which can cause side reactions and environmental pollution.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(3-benzamidobenzamido)benzoate can undergo various chemical reactions, including:
Hydrolysis: Conversion to carboxylic acids under acidic or basic conditions.
Reduction: Reduction to alcohols or aldehydes depending on the reducing agent used.
Substitution: Aminolysis to form amides.
Common Reagents and Conditions:
Hydrolysis: Acid or base catalysts.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Amines for aminolysis.
Major Products:
Hydrolysis: Benzoic acid and ethanol.
Reduction: Benzyl alcohol or benzaldehyde.
Substitution: Benzamides.
Scientific Research Applications
Chemistry: Ethyl 2-(3-benzamidobenzamido)benzoate is used in organic synthesis as an intermediate for more complex molecules .
Biology and Medicine: Its structure allows it to interact with sodium ion channels, reducing nerve excitability and providing anesthetic effects .
Industry: In the industrial sector, it is used in the production of perfumes and flavoring agents due to its pleasant odor .
Mechanism of Action
Comparison with Similar Compounds
- Ethyl benzoate
- Methyl benzoate
- Ethyl acetate
Comparison: Ethyl 2-(3-benzamidobenzamido)benzoate is unique due to its dual benzamide groups, which enhance its interaction with biological targets compared to simpler esters like ethyl benzoate or methyl benzoate . This structural complexity also allows for more diverse applications in medicinal chemistry and industrial uses .
Properties
IUPAC Name |
ethyl 2-[(3-benzamidobenzoyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-2-29-23(28)19-13-6-7-14-20(19)25-22(27)17-11-8-12-18(15-17)24-21(26)16-9-4-3-5-10-16/h3-15H,2H2,1H3,(H,24,26)(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLUBJIWLCLXIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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